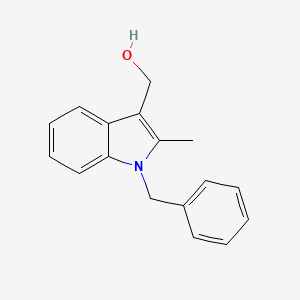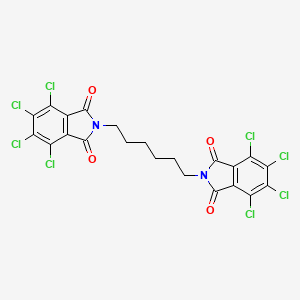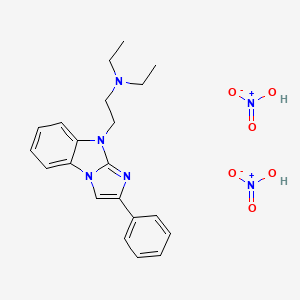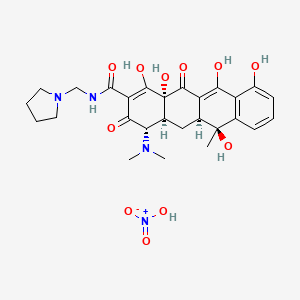
Rolitetracycline nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rolitetracycline nitrate is a broad-spectrum tetracycline antibiotic. It is a semisynthetic derivative of tetracycline, specifically designed for parenteral administration in cases where high concentrations are required or when oral administration is impractical . This compound is known for its ability to inhibit protein synthesis in bacteria, making it effective against a wide range of bacterial infections .
Preparation Methods
Rolitetracycline nitrate is synthesized through the condensation of tetracycline with pyrrolidine and formaldehyde . The process involves adding preformed methylene-bis-pyrrolidine to tetracycline and formaldehyde in an inert organic solvent at temperatures around 20° to 25°C . This method ensures the formation of the desired compound with high purity and efficacy.
Chemical Reactions Analysis
Rolitetracycline nitrate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its antibiotic properties.
Reduction: Reduction reactions can modify the compound’s structure, impacting its stability and activity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound.
Scientific Research Applications
Rolitetracycline nitrate has several scientific research applications:
Mechanism of Action
Rolitetracycline nitrate exerts its effects by passively diffusing through porin channels in the bacterial membrane and reversibly binding to the 30S ribosomal subunit . This binding prevents the attachment of transfer RNA (tRNA) to the messenger RNA (mRNA)-ribosome complex, thereby inhibiting protein synthesis . The primary molecular targets are the 30S ribosomal protein S9 and the 16S ribosomal RNA .
Comparison with Similar Compounds
Rolitetracycline nitrate is part of the tetracycline class of antibiotics, which includes other compounds such as tetracycline, doxycycline, and minocycline . Compared to these similar compounds, this compound is unique due to its enhanced solubility and suitability for parenteral administration . This makes it particularly useful in clinical situations where high antibiotic concentrations are required or when oral administration is not possible .
Similar Compounds
Tetracycline: The parent compound from which this compound is derived.
Doxycycline: A tetracycline antibiotic with improved oral absorption and a longer half-life.
Minocycline: Known for its broad-spectrum activity and ability to penetrate tissues effectively.
Properties
CAS No. |
20685-78-3 |
|---|---|
Molecular Formula |
C27H34N4O11 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;nitric acid |
InChI |
InChI=1S/C27H33N3O8.HNO3/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30;2-1(3)4/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36);(H,2,3,4)/t14-,15-,20-,26+,27-;/m0./s1 |
InChI Key |
NHGAGSBJULBOFK-HDJCBORZSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-] |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-] |
Related CAS |
751-97-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
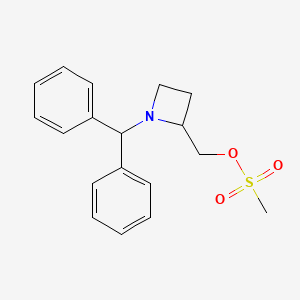
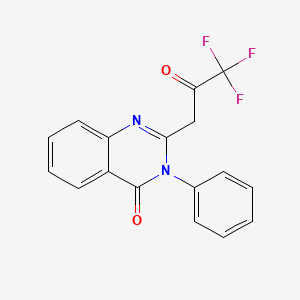
![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
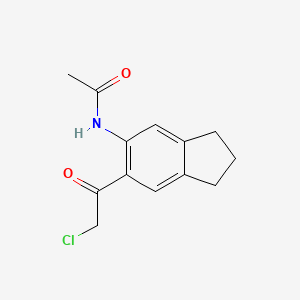
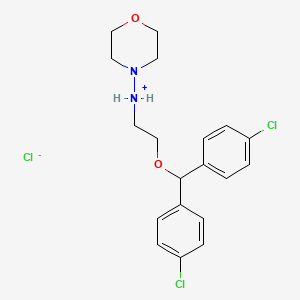
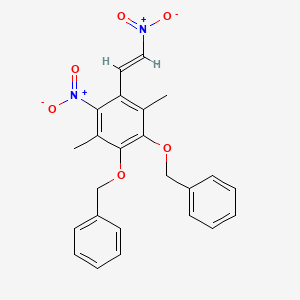
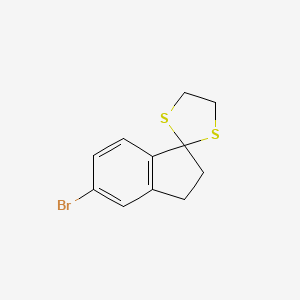
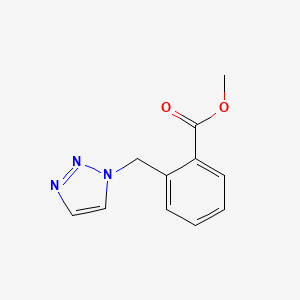
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
